Cas no 67001-77-8 (Dibenzothiophene, 2,7-dibromo-)

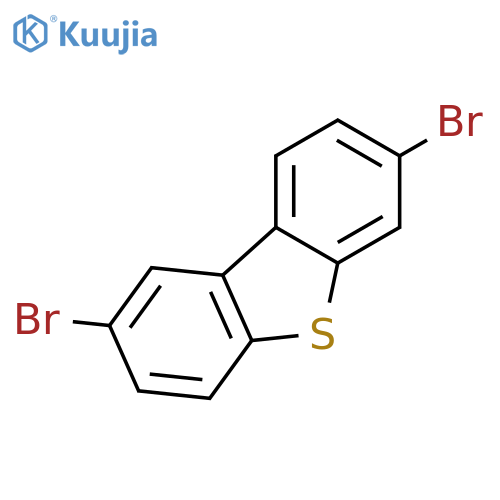

67001-77-8 structure

商品名:Dibenzothiophene, 2,7-dibromo-

Dibenzothiophene, 2,7-dibromo- 化学的及び物理的性質

名前と識別子

-

- Dibenzothiophene, 2,7-dibromo-

- 2,7-dibromo-dibenzothiophene,

- 2,7-Dibromodibenzo[b,d]thiophene

- 2,7-dibromodibenzothiophene

- SCHEMBL1993262

- BS-53591

- DB-408772

- F84586

- 4,11-dibromo-8-thiatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene

- MFCD34706337

- 67001-77-8

-

- インチ: InChI=1S/C12H6Br2S/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H

- InChIKey: BRILIJVXWYFLOG-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1Br)SC3=C2C=C(C=C3)Br

計算された属性

- せいみつぶんしりょう: 341.85365g/mol

- どういたいしつりょう: 339.85570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 28.2Ų

Dibenzothiophene, 2,7-dibromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1688673-1g |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 97% | 1g |

$107.0 | 2025-02-27 | |

| Ambeed | A1688673-250mg |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 97% | 250mg |

$42.0 | 2025-02-27 | |

| abcr | AB587776-5g |

2,7-Dibromodibenzo[b,d]thiophene; . |

67001-77-8 | 5g |

€627.20 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639941-1g |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 97% | 1g |

¥1400.00 | 2024-05-04 | |

| Key Organics Ltd | BS-53591-0.25g |

4,11-dibromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene |

67001-77-8 | >97% | 0.25g |

£102.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639941-250mg |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 97% | 250mg |

¥600.00 | 2024-05-04 | |

| abcr | AB587776-250mg |

2,7-Dibromodibenzo[b,d]thiophene; . |

67001-77-8 | 250mg |

€123.60 | 2024-07-24 | ||

| 1PlusChem | 1P0223AL-5g |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 98%;RG | 5g |

$325.00 | 2024-04-22 | |

| 1PlusChem | 1P0223AL-100mg |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 98%;RG | 100mg |

$42.00 | 2024-04-22 | |

| Aaron | AR0223IX-100mg |

2,7-Dibromodibenzo[b,d]thiophene |

67001-77-8 | 98% | 100mg |

$22.00 | 2025-02-13 |

Dibenzothiophene, 2,7-dibromo- 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

67001-77-8 (Dibenzothiophene, 2,7-dibromo-) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67001-77-8)Dibenzothiophene, 2,7-dibromo-

清らかである:99%

はかる:5g

価格 ($):338.0